Dipotassium (R)-1,1'-Binaphthyl-2,2'-disulfonate
Overview
Description
Dipotassium (R)-1,1'-Binaphthyl-2,2'-disulfonate, commonly referred to as K2BINDS, is a synthetic compound with many uses in scientific research. It is a metal-ion complexing agent used for the synthesis of metal-organic frameworks (MOFs) and is also used in the preparation of catalysts and molecular recognition materials. K2BINDS has a wide range of applications, including in the fields of materials science, biochemistry, and molecular biology.
Scientific Research Applications
Antioxidant Capacity Assays
Dipotassium (R)-1,1'-Binaphthyl-2,2'-disulfonate's relevance in research can be linked to studies on antioxidant capacity assays, such as the ABTS/PP Decolorization Assay. This method is widely used to measure the antioxidant capacity of various substances, suggesting potential applications of the compound in developing or improving analytical techniques for antioxidant evaluation (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Catalytic Non-Enzymatic Kinetic Resolution
In catalysis, especially in asymmetric synthesis and kinetic resolution, the compound could play a role due to its chiral nature. The review on catalytic non-enzymatic kinetic resolution emphasizes the importance of chiral catalysts in achieving high enantioselectivity, which might be enhanced by utilizing chiral compounds like Dipotassium (R)-1,1'-Binaphthyl-2,2'-disulfonate (Pellissier, 2011).
Hydrophilic Interaction Chromatography
The compound's potential application in hydrophilic interaction chromatography (HILIC) is inferred from its structural properties, which could influence the behavior of polar analytes during separation. HILIC is a valuable technique for separating polar, weakly acidic, or basic samples, where the compound might serve as a stationary phase modifier or additive to enhance separation efficiency (Jandera, 2011).
Development of Zwitterionic Materials
Research on sulfobetaine derivatives, which share structural similarities with Dipotassium (R)-1,1'-Binaphthyl-2,2'-disulfonate, highlights its potential in developing zwitterionic materials for biomedical applications, electronics, and antifouling coatings. These applications benefit from the compound's ability to interact with water molecules, leading to high hydrophilicity and low fouling characteristics (Ningrum et al., 2021).
C-C and C-X Bond Forming Cross Coupling Reactions
The compound's utility in catalysis can also extend to C-C and C-X bond-forming cross-coupling reactions, where its structural features may influence the efficiency and selectivity of these reactions. Research on diphosphines in catalytic reactions points to the importance of ligand structure in determining catalytic activity, suggesting potential applications in developing new catalysts (Birkholz, Freixa, & van Leeuwen, 2009).
properties
IUPAC Name |
dipotassium;1-(2-sulfonatonaphthalen-1-yl)naphthalene-2-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O6S2.2K/c21-27(22,23)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)28(24,25)26;;/h1-12H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWKFXOUXLSOSQ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12K2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dipotassium (R)-1,1'-Binaphthyl-2,2'-disulfonate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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